(2E)-2-[(3-methylphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
(2E)-2-[(3-methylphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with a complex structure that includes a naphthalene ring system substituted with a methylidene group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-methylphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of 3-methylbenzaldehyde with 1-tetralone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3-methylphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2E)-2-[(3-methylphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(3-methylphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-methylphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one
- (2E)-2-[(2-methylphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one
- (2E)-2-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one
Uniqueness
(2E)-2-[(3-methylphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16O |
---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
(2E)-2-[(3-methylphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H16O/c1-13-5-4-6-14(11-13)12-16-10-9-15-7-2-3-8-17(15)18(16)19/h2-8,11-12H,9-10H2,1H3/b16-12+ |
InChI Key |
BGJTZTAWZAQBGJ-FOWTUZBSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\CCC3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2CCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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